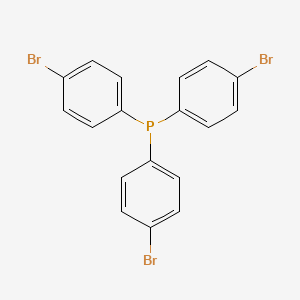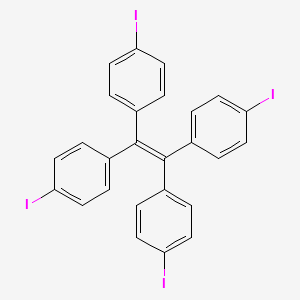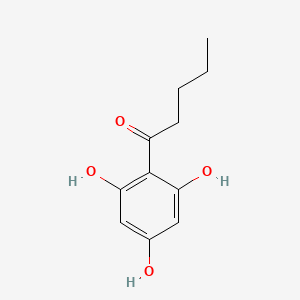
1-(2,4,6-Trihydroxyphenyl)pentan-1-one
Übersicht
Beschreibung
“1-(2,4,6-Trihydroxyphenyl)pentan-1-one” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .
Molecular Structure Analysis
The molecular structure of “1-(2,4,6-Trihydroxyphenyl)pentan-1-one” consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure can be further analyzed using tools like JSmol for a 3D view .Wissenschaftliche Forschungsanwendungen
Polymorphism and Thermoanalytical Studies
- Polymorphism Analysis : A study identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one (4′-hydroxyvalerophenone, HVP), which has significant implications in materials science and pharmaceuticals. This new form, obtained by crystallization from melt, differs in stability and thermodynamic properties from the previously known phase (Lopes et al., 2017).
Structural and Chemical Properties
- Unexpected Chemical Reactions : An unusual chemical reaction involving a nitro group shift in a phenylhydrazo-β-diketone derivative was observed, highlighting the compound's unique reactivity and potential for developing new chemical syntheses (Kopylovich et al., 2011).
- Organotin(IV) Complexes Formation : Amino acetate functionalized Schiff base organotin(IV) complexes involving derivatives of 1-(2,4,6-trihydroxyphenyl)pentan-1-one were synthesized and structurally characterized, offering insights into their potential in medicinal chemistry (Basu Baul et al., 2009).
Application in Polymer Science
- Polymer Model Compounds : The compound was used to prepare model compounds for poly(4-bromostyrene), contributing to the understanding of polymer structure and behavior (Nguyên‐Trân et al., 1980).
Application in Medicinal Chemistry
- Anti-Cancer Activity : Research on heterocyclic compounds related to 1-(2,4,6-trihydroxyphenyl)pentan-1-one demonstrated promising anti-cancer activities against bone cancer cell lines, revealing potential therapeutic applications (Lv et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-8(13)11-9(14)5-7(12)6-10(11)15/h5-6,12,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBAQDWUBZVAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trihydroxyphenyl)pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



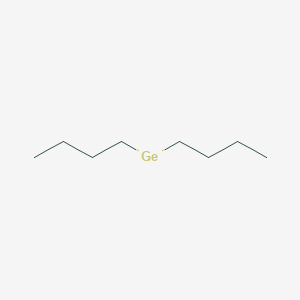
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
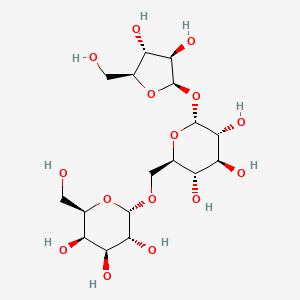
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)


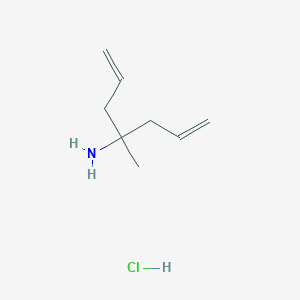
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
